molecular formula C15H10ClNOS B1355601 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol CAS No. 65752-50-3

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Cat. No.: B1355601
CAS No.: 65752-50-3
M. Wt: 287.8 g/mol
InChI Key: WDDKDLCXHLBIGY-UHFFFAOYSA-N
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Description

General Overview and Classification of Thiazole Derivatives

Thiazole derivatives represent a critical class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound 2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol (molecular formula: $$ \text{C}{15}\text{H}{10}\text{ClNOS} $$, molecular weight: 287.76 g/mol) belongs to this family, characterized by a hydroxyl group at position 4 and substituted phenyl rings at positions 2 and 5. Its aromaticity arises from delocalized π-electrons, conforming to Hückel's rule, which stabilizes the ring structure.

Structural Features :

  • Core : 1,3-thiazole ring with a hydroxyl (-OH) group at C4.
  • Substituents :
    • 4-chlorophenyl at C2.
    • Phenyl at C5.

Physicochemical Properties :

Property Value Source
Melting Point 252–254°C
Boiling Point Not reported
Solubility Sparingly soluble in H₂O

Thiazole derivatives are classified based on substitution patterns, with this compound falling under trisubstituted thiazoles due to its three distinct functional groups.

Historical Context and Discovery

The thiazole nucleus was first synthesized in 1887 by Hantzsch and Weber via cyclocondensation reactions. However, the specific derivative This compound emerged later as part of efforts to optimize bioactive heterocycles. Early 20th-century research focused on thiazole’s role in natural products (e.g., vitamin B1), while synthetic derivatives gained prominence in the 1970s for antimicrobial and anticancer applications.

Key milestones:

  • 1970s–1980s : Development of Hantzsch-thiazole synthesis for substituted derivatives.
  • 2000s : Structural optimization for enhanced pharmacological activity, leading to halogenated variants like this compound.

Significance in Heterocyclic and Organic Chemistry

This compound exemplifies the molecular hybridization strategy, combining a thiazole core with chlorophenyl and phenyl groups to modulate electronic and steric properties. Its significance includes:

  • Electrophilic Reactivity : The electron-deficient C2 and C5 positions facilitate nucleophilic substitutions, enabling further functionalization.
  • Biological Relevance : Serves as a scaffold for antimicrobial, anticancer, and anti-inflammatory agents.
  • Synthetic Utility : Used in multicomponent reactions to generate fused heterocycles (e.g., thiazolo-pyrazines).

Spectroscopic Data :

  • $$ ^1\text{H} $$ NMR : Aromatic protons resonate at δ 7.27–8.77 ppm, confirming aromaticity.
  • IR : O-H stretch at ~3200 cm⁻¹; C-S and C-N stretches at 650–750 cm⁻¹.

Research Objectives and Scope

Recent studies aim to:

  • Optimize Synthesis : Improve yield and selectivity via green chemistry approaches (e.g., PEG-400 as solvent).
  • Explore Bioactivity : Investigate mechanisms against multidrug-resistant pathogens and cancer cell lines.
  • Characterize Electronic Properties : Study substituent effects on redox behavior using DFT calculations.

Ongoing Challenges :

  • Scalability of regioselective substitutions.
  • Balancing lipophilicity and bioavailability for therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKDLCXHLBIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496181
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65752-50-3
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of α-Bromo Carbonyl Intermediate

  • Starting from 4-chlorophenyl-containing ketones or acetophenone derivatives, bromination is performed using bromine (Br2) in acetic acid at room temperature.
  • This step yields α-bromoacetyl derivatives, which serve as key intermediates for thiazole ring formation.
  • For example, bromination of 4-aminoacetophenone derivatives leads to α-bromo carbonyl compounds suitable for subsequent cyclization.

Cyclocondensation with Thiourea or Thioamides

  • The α-bromo carbonyl intermediate is reacted with thiourea or substituted thioamides in acetic acid or other suitable solvents.
  • The reaction is typically carried out at elevated temperatures (e.g., 60 °C) to promote ring closure, forming the 1,3-thiazole ring.
  • This step introduces the sulfur and nitrogen atoms into the heterocyclic ring, completing the thiazole core structure.
  • The phenyl substituent at the 5-position can be introduced via the choice of the thioamide or by using phenyl-substituted thiocarbonyl compounds.

Formation of the 4-Hydroxy Group

  • The 4-hydroxy group on the thiazole ring is generally a result of tautomerism or direct substitution during the cyclization process.
  • In some synthetic routes, the 4-oxo form of the thiazole is generated first, which then tautomerizes to the 4-hydroxy form.
  • Alternatively, oxidation or hydrolysis steps may be employed post-cyclization to introduce or stabilize the hydroxyl group at the 4-position.

Representative Synthetic Scheme

Step Reagents & Conditions Product Yield (%) Notes
1. Bromination Br2, Acetic acid, RT α-Bromoacetyl intermediate 75-85 Bromination of 4-chlorophenyl ketone
2. Cyclocondensation Thiourea or thioamide, AcOH, 60 °C 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-one 65-90 Formation of thiazole ring
3. Hydroxylation/Tautomerization Hydrolysis or tautomerism This compound 70-95 Conversion to 4-hydroxy form

Yields and conditions are based on analogous thiazole syntheses reported in literature.

Alternative Synthetic Routes and Optimization

  • Some studies report the use of hydrazide intermediates and their condensation with aromatic aldehydes or diketones to form thiazole derivatives, which can be adapted for the target compound.
  • Optimization of solvent systems (e.g., acetic acid, ethanol, dimethylformamide) and temperature control is critical to maximize yield and purity.
  • Bromination and cyclization steps are sensitive to reaction time and temperature; prolonged reaction or excessive bromine can lead to side products or complex mixtures.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for aromatic protons of 4-chlorophenyl and phenyl groups, along with signals corresponding to the thiazole ring protons and hydroxyl group, confirm structure.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C15H10ClNOS.
  • Melting Point and Purity : Reported melting points and chromatographic purity data align with successful synthesis of the target compound.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, sulfur, and chlorine content consistent with theoretical values for this compound.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Condition
Starting Material 4-Chlorophenyl ketone or α-bromoacetyl derivative Commercially available or synthesized
Bromination Agent Bromine (Br2) Stoichiometric, in acetic acid
Cyclization Reagent Thiourea or thioamide Equimolar to α-bromo compound
Solvent Acetic acid, ethanol, or DMF Depends on step
Temperature Bromination: RT; Cyclization: 60 °C Controlled to avoid side reactions
Reaction Time Bromination: 1-2 h; Cyclization: 4-6 h Optimized for yield
Purification Recrystallization or column chromatography To isolate pure product
Yield Range Overall 65-90%

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. It has shown efficacy against various bacterial strains, including multi-drug resistant organisms.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

In one study, the compound demonstrated superior antibacterial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has been found effective against several fungal pathogens.

Fungus Minimum Inhibitory Concentration (MIC) Reference
Candida albicans4 µg/mL
Aspergillus niger8 µg/mL

Research indicates that structural modifications can enhance its antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
Human glioblastoma20
Melanoma15
Breast cancer25

In vitro studies revealed that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of thiazole derivatives, including this compound. The results indicated that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics.

Case Study 2: Anticancer Screening

In a comprehensive screening for anticancer activity using the MTT assay, various thiazole derivatives were tested against multiple cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others. Notably, this compound demonstrated promising selectivity and potency against human glioblastoma and melanoma cells .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole derivatives with halogenated aryl groups and varying substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula CAS No. Purity (%) Key Features
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol 2-ClPh, 5-Ph, 4-OH C₁₅H₁₀ClNOS 65752-50-3 95 Hydroxyl group enhances hydrogen-bonding potential.
4-(4-Chloro-phenyl)-5-methyl-thiazol-2-ylamine 4-ClPh, 5-Me, 2-NH₂ C₁₀H₈ClN₂S 82632-77-7 98 Amino group increases basicity; methyl improves lipophilicity.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Me, 5-COOEt, pyrazole core C₂₃H₁₈ClFN₃O₂S - - Ester group enhances solubility; fluorophenyl increases electronegativity .
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Bis-chlorophenyl, pyrazolone core C₂₀H₁₅Cl₂N₄O - - Pyrazolone moiety introduces keto-enol tautomerism .
Key Observations :

Halogen Effects :

  • The presence of chlorine (e.g., in this compound) increases molecular weight and lipophilicity compared to fluorine-containing analogues (e.g., compounds 4 and 5). Chlorine’s larger atomic radius also influences crystal packing, as seen in isostructural compounds 4 (Cl) and 5 (Br), where lattice adjustments accommodate halogen size differences .
  • Fluorine’s electronegativity (e.g., in ) enhances dipole interactions but reduces steric bulk compared to chlorine .

Amino and Ester Groups: Derivatives like 4-(4-Chloro-phenyl)-5-methyl-thiazol-2-ylamine (2-NH₂) exhibit higher basicity, while ester groups (e.g., ) improve solubility in polar solvents .

Crystallographic and Conformational Analysis

Single-crystal X-ray studies reveal critical differences in molecular conformations and packing:

  • Target Compound: No direct crystallographic data is available, but analogues like 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole () show planar thiazole rings with dihedral angles of 5.7° between aryl groups, stabilized by C–H···π interactions .
  • Isostructural Halogen Derivatives: Compounds 4 (Cl) and 5 (Br) in share identical crystal systems (monoclinic, P2₁/c) but differ in unit cell parameters (e.g., Br substituents increase cell volume by ~2.5%) .
Table 2: Crystallographic Parameters of Selected Analogues
Compound Space Group Unit Cell Volume (ų) R Factor Key Interactions
(Compound 4) P2₁/c 4,562.2 0.053 C–H···Cl, π-π stacking
Compound P2₁/c 3,412.1 0.081 C–H···F, C–H···S
Compound P-1 1,732.4 0.207 N–H···O, Cl···π

Biological Activity

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a compound belonging to the thiazole family, has garnered attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant data tables and case studies.

Overview of Thiazole Compounds

Thiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly enhances their biological efficacy. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole moiety can lead to improved pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HepG2 (Liver)8.107
A549 (Lung)10.0
MCF7 (Breast)6.5

In a study conducted by Evren et al. (2019), compounds similar to this compound were tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The results indicated strong selectivity against both cell lines with notable IC50 values, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound has shown effectiveness against various pathogens.

Table 2: Antimicrobial Activity of Thiazole Derivatives

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans3.92

The presence of the chlorophenyl group is crucial for enhancing antimicrobial activity, as demonstrated by several studies that highlighted its role in increasing lipophilicity and membrane permeability .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been explored. In a picrotoxin-induced convulsion model, compounds similar to this compound exhibited significant anticonvulsant action.

Table 3: Anticonvulsant Activity

CompoundMedian Effective Dose (mg/kg)Reference
Thiazole Derivative A<20
Thiazole Derivative B<30

The SAR analysis indicated that para-halogen-substituted phenyl groups are important for enhancing anticonvulsant activity .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of thiazole derivatives on HepG2 cells and found that modifications at the fifth position of the thiazole ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups like chlorine was essential for enhancing anticancer activity .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that compounds with chlorophenyl substitutions exhibited lower MIC values compared to other derivatives .

Q & A

Q. What experimental protocols are recommended for synthesizing 2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol derivatives?

A general synthesis approach involves coupling substituted chlorobenzoyl chlorides with thiazole precursors under heterogeneous catalysis. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, followed by purification via recrystallization in aqueous acetic acid . Monitoring reaction progress with TLC ensures completeness. This method balances yield and purity, though solvent choice and catalyst loading may require optimization based on substituent reactivity.

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

Key IR absorption bands for the thiazole ring (C=N stretch near 1600 cm⁻¹) and hydroxyl group (broad O–H stretch around 3200 cm⁻¹) should be observed. In 1^1H NMR, the aromatic protons of the 4-chlorophenyl and phenyl groups appear as multiplet signals between δ 7.2–7.8 ppm, while the hydroxyl proton may show a downfield shift (δ 10–12 ppm) due to hydrogen bonding. Discrepancies in peak multiplicity or integration ratios can indicate impurities or regioisomeric byproducts .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can they be addressed?

Crystallographic refinement using SHELXL may encounter issues with disordered solvent molecules or twinning. For high-resolution data, anisotropic refinement of non-hydrogen atoms and incorporation of H-atom positions via riding models improve accuracy. If twinning is detected (e.g., via Rint > 0.05), the TWIN/BASF commands in SHELXL can model twin domains .

Q. How can computational docking predict the biological activity of this thiazole derivative?

AutoDock4 with flexible receptor sidechains is suitable for simulating ligand-receptor interactions. After optimizing the ligand geometry via DFT (e.g., B3LYP/6-31G*), grid maps for receptor residues near the binding pocket (e.g., TRPM8 channels) are generated. Docking scores (ΔG) below −6 kcal/mol suggest strong binding, but cross-validation with experimental assays (e.g., cold-induced bladder overactivity tests) is critical .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Q. How can isomerization during synthesis be controlled or characterized?

Isomerization of intermediates (e.g., cis/trans isomers) can be mitigated using Lewis acids (e.g., AlCl3) to promote thermodynamic control. Selective crystallization in polar aprotic solvents (e.g., DMF) enriches the desired isomer. Monitoring via 13^{13}C NMR or HPLC-PDA (λ = 254 nm) ensures purity. For persistent isomerization, DFT calculations of relative Gibbs free energies guide solvent/catalyst selection .

Q. Which computational methods analyze electronic properties relevant to catalytic or biological activity?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For this compound, the hydroxyl group’s negative ESP and thiazole ring’s positive ESP suggest hydrogen-bonding and π-π stacking interactions, respectively. Fukui indices further predict reactive sites for functionalization .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity to suppress side reactions (e.g., dimerization) .
  • Data Validation : Cross-reference XRD-derived bond angles with DFT-optimized geometries to confirm structural assignments .
  • Advanced Characterization : Use SC-XRD (100 K) to minimize thermal motion artifacts, enhancing data resolution .

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